molecular formula C40H32BLiN4O4 B1602928 Lithium tetra(2-methyl-8-hydroxyquinolinato)boron CAS No. 338949-42-1

Lithium tetra(2-methyl-8-hydroxyquinolinato)boron

Cat. No. B1602928
CAS RN: 338949-42-1
M. Wt: 650.5 g/mol
InChI Key: AVPRLXSPVRRDIE-UHFFFAOYSA-N
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Description

Lithium tetra(2-methyl-8-hydroxyquinolinato)boron, also known as LiBHMNQ, is a complex lithium compound that has been studied for its potential applications in various fields, including optoelectronics, organic light-emitting diodes, and photovoltaic devices. This compound is synthesized using a simple and efficient method, and its unique properties make it a promising material for future research.

Scientific Research Applications

C40H32BLiN4O4 C_{40}H_{32}BLiN_{4}O_{4} C40​H32​BLiN4​O4​

and a molecular weight of 650.46 . Below is a comprehensive analysis of its scientific research applications across various fields:

Organic Light-Emitting Diodes (OLEDs)

LITHIUM TETRA(2-METHYL-8-: is utilized as a luminescent material in OLEDs. Its fluorescent properties make it an excellent candidate for emitting layers in these devices, contributing to the vibrant colors and high efficiency of OLED displays .

Electroluminescent (EL) Displays

Similar to its application in OLEDs, this compound is used in EL displays due to its luminescent characteristics. It helps in creating thin, flexible, and energy-efficient displays that are used in various electronic devices .

Photodetectors

The photoelectric properties of LITHIUM TETRA(2-METHYL-8- allow it to be used in photodetectors. These devices convert light into an electrical signal and are crucial in cameras, medical imaging, and security systems .

Photovoltaic Cells

In the field of solar energy, this compound is applied in photovoltaic cells to enhance light absorption and conversion efficiency. Its role in these cells is pivotal for developing more sustainable energy sources .

Chemical Sensing

Due to its specific interaction with various chemicals, LITHIUM TETRA(2-METHYL-8- can be incorporated into sensors that detect the presence of certain substances, which is valuable in environmental monitoring and industrial processes .

Light-Emitting Metal Complexes

As a light-emitting metal complex, this compound is researched for its potential in creating new types of lighting and display technologies that could be more durable and environmentally friendly .

Optoelectronic Devices

The optoelectronic applications of LITHIUM TETRA(2-METHYL-8- extend to components like LEDs and laser diodes, where it can influence the emission wavelength and intensity .

Nanotechnology

In nanotechnology, high purity, submicron, and nanopowder forms of this compound are considered for creating nanoscale devices that could revolutionize electronics, medicine, and materials science .

properties

IUPAC Name

lithium;tetrakis[(2-methylquinolin-8-yl)oxy]boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H32BN4O4.Li/c1-25-17-21-29-9-5-13-33(37(29)42-25)46-41(47-34-14-6-10-30-22-18-26(2)43-38(30)34,48-35-15-7-11-31-23-19-27(3)44-39(31)35)49-36-16-8-12-32-24-20-28(4)45-40(32)36;/h5-24H,1-4H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVPRLXSPVRRDIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].[B-](OC1=CC=CC2=C1N=C(C=C2)C)(OC3=CC=CC4=C3N=C(C=C4)C)(OC5=CC=CC6=C5N=C(C=C6)C)OC7=CC=CC8=C7N=C(C=C8)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H32BLiN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10635781
Record name Lithium tetrakis(2-methylquinolin-8-olato-kappaO)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10635781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

650.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lithium tetra(2-methyl-8-hydroxyquinolinato)boron

CAS RN

338949-42-1
Record name Lithium tetrakis(2-methylquinolin-8-olato-kappaO)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10635781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Lithium tetra(2-methyl-8-hydroxyquinolinato)boron
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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